4-Phenoxybenzyl Isothiocyanate (CAS 51821-55-7): A Technical Guide for Researchers and Drug Development Professionals
4-Phenoxybenzyl Isothiocyanate (CAS 51821-55-7): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Lesser-Explored Isothiocyanate
4-Phenoxybenzyl isothiocyanate, a member of the extensive isothiocyanate (ITC) family, represents a compelling yet underexplored molecule for researchers in oncology, inflammation, and antioxidant biology. While its more famous cousins, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been the subject of thousands of studies, 4-phenoxybenzyl isothiocyanate offers a unique structural motif—the phenoxybenzyl group—that warrants dedicated investigation. This guide provides a comprehensive overview of its known properties and, by drawing parallels with well-characterized ITCs, illuminates its potential mechanisms of action and suggests avenues for future research.
This document moves beyond a rigid template, offering instead a synthesized narrative grounded in the established science of isothiocyanates, while clearly delineating the current knowledge gaps regarding this specific compound. Our aim is to equip researchers, scientists, and drug development professionals with a foundational understanding and a forward-looking perspective on the potential of 4-phenoxybenzyl isothiocyanate.
Physicochemical Properties: A Foundation for Investigation
Understanding the fundamental physicochemical properties of a compound is the first step in any research endeavor. For 4-phenoxybenzyl isothiocyanate, the available data provides a solid starting point for experimental design.
| Property | Value | Source |
| CAS Number | 51821-55-7 | [1] |
| Molecular Formula | C₁₄H₁₁NOS | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Physical State | Liquid | [1] |
| IUPAC Name | 1-(isothiocyanatomethyl)-4-phenoxybenzene | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CN=C=S | [1] |
A related compound, 4-phenoxyphenyl isothiocyanate (CAS 3529-87-1), has a melting point of 42°C.[2] This suggests that the addition of a methylene spacer in 4-phenoxybenzyl isothiocyanate significantly lowers its melting point.
The Isothiocyanate Family: A Legacy of Bioactivity
To appreciate the potential of 4-phenoxybenzyl isothiocyanate, it is essential to understand the well-documented biological activities of the broader isothiocyanate class. These naturally occurring compounds, found abundantly in cruciferous vegetables, are renowned for their health-promoting effects.[3][4]
Anticancer Properties: A Multi-pronged Attack
Isothiocyanates are potent chemopreventive agents that combat cancer through a variety of mechanisms:[1][3][5][6]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells, a critical mechanism for eliminating malignant cells.[1][7]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[1][5]
-
Modulation of Signaling Pathways: ITCs are known to influence key signaling pathways involved in cancer progression, such as the Nrf2 and NF-κB pathways.[6][8]
Anti-Inflammatory Effects: Quelling the Fire
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[9][10] This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes.[9][11][12]
Antioxidant Activity: A Balancing Act
Isothiocyanates are not direct antioxidants in the traditional sense of radical scavenging. Instead, they act as indirect antioxidants by activating the Nrf2 pathway.[3][13] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby bolstering the cell's endogenous defense against oxidative stress.[13]
Predicted Mechanisms of Action for 4-Phenoxybenzyl Isothiocyanate
Based on its structure and the known activities of other isothiocyanates, we can hypothesize the likely mechanisms of action for 4-phenoxybenzyl isothiocyanate.
Caption: Predicted signaling pathways modulated by 4-Phenoxybenzyl Isothiocyanate.
Proposed Experimental Workflows: A Roadmap for Discovery
Given the limited specific data on 4-phenoxybenzyl isothiocyanate, the following experimental workflows are proposed to elucidate its biological activities.
Synthesis of 4-Phenoxybenzyl Isothiocyanate
A general and effective method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Step-by-Step Protocol:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxybenzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane or ethanol.
-
Add a base, such as triethylamine or potassium carbonate (2 equivalents).
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Desulfurization to Isothiocyanate:
-
Cool the reaction mixture back to 0°C.
-
Add a desulfurizing agent, such as tosyl chloride or di-tert-butyl dicarbonate, portion-wise.
-
Stir the reaction at room temperature until the dithiocarbamate is fully converted to the isothiocyanate, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-phenoxybenzyl isothiocyanate.
-
Causality Behind Experimental Choices: The use of a base is crucial for the deprotonation of the amine, facilitating its nucleophilic attack on carbon disulfide. The choice of desulfurizing agent can influence reaction time and yield. Column chromatography is a standard and effective method for purifying organic compounds.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenoxyphenyl isothiocyanate | CAS 3529-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model | PLOS One [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]



